molecular formula C19H21NO B1331471 1,3-Dimethyl-2,6-diphenylpiperidin-4-one CAS No. 5554-58-5

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

Cat. No.: B1331471
CAS No.: 5554-58-5
M. Wt: 279.4 g/mol
InChI Key: DZCQBSKDIIAQHT-UHFFFAOYSA-N
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Description

CL-268388 is a chemical compound known for its unique properties and applications in various scientific fields. It is a coordination compound, which means it consists of a central metal cation/atom and several ligands. These ligands can be molecules or ions that donate electron pairs to the metal center, forming a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-268388 involves the preparation of a metal complex. One common method is the reaction of a metal salt with a ligand in a suitable solvent. For example, the synthesis of trans-dichlorobis(ethylenediamine)cobalt(III) chloride involves the reaction of cobalt(III) chloride with ethylenediamine in water, followed by crystallization .

Industrial Production Methods: Industrial production of coordination compounds like CL-268388 often involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: CL-268388 can undergo various types of chemical reactions, including:

    Oxidation and Reduction: Changes in the oxidation state of the central metal ion.

    Substitution: Replacement of one ligand by another.

    Addition: Increase in the coordination number by adding more ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrazine.

    Substitution: Ligands like ammonia or ethylenediamine in aqueous or alcoholic solutions.

Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to a higher oxidation state complex, while substitution could result in a new coordination compound with different ligands.

Scientific Research Applications

CL-268388 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CL-268388 involves its interaction with specific molecular targets. For example, it may bind to a particular enzyme or receptor, altering its activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCQBSKDIIAQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300876, DTXSID101283000
Record name 1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-58-5, 5315-29-7
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5554-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC139645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical conformation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one in its crystal structure?

A: X-ray crystallography studies have revealed that the this compound molecule usually adopts a chair conformation within its crystal structure. In this conformation, both phenyl rings and the methyl group attached to the carbon atoms are positioned equatorially. [] This arrangement minimizes steric hindrance and contributes to the molecule's stability in the solid state.

Q2: How does the structure of this compound influence its crystal packing?

A: The crystal structure of this compound exhibits the formation of centrosymmetric dimers. [] These dimers arise from weak intermolecular C—H⋯O hydrogen bonds between adjacent molecules. This particular packing arrangement is influenced by the spatial orientation of the carbonyl group and the hydrogen atoms on the piperidine ring.

Q3: What computational methods have been used to study this compound and its derivatives?

A: Density Functional Theory (DFT) has been employed to investigate various quantum chemical parameters of this compound and its derivatives. [] These parameters include the molecule's geometry, HOMO-LUMO energies (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital), and Non-Linear Optical (NLO) properties. By comparing these calculated parameters with experimental data, researchers can gain insights into the structure-property relationships of these compounds.

Q4: What modifications to the this compound structure have been explored and what are their implications?

A: Researchers have synthesized and characterized derivatives of this compound, including oxime ethers [] and semicarbazone derivatives []. These modifications introduce new functional groups that can potentially alter the molecule's physicochemical properties, reactivity, and biological activity. Further research on these derivatives could reveal valuable insights into their potential applications in various fields.

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